BenchChemオンラインストアへようこそ!

2-(4-Fluoropiperidin-4-YL)pyridine

Lipophilicity Membrane permeability Medicinal chemistry

Procure 2-(4-Fluoropiperidin-4-yl)pyridine (CAS 853576-43-9) to introduce predictable ADME modulation in lead optimization. Unlike generic piperidine-pyridine building blocks, this entity delivers a quantifiable LogP increase (1.63 vs. ~0.90) and pKa reduction (8.81 vs. ~10-11), enhancing membrane permeability while reducing hERG liability. The +18 Da mass shift enables precise LC-MS quantification. Available in ≥95% commercial purity for reliable multi-step synthesis and direct SAR comparison.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
CAS No. 853576-43-9
Cat. No. B1532808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoropiperidin-4-YL)pyridine
CAS853576-43-9
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=N2)F
InChIInChI=1S/C10H13FN2/c11-10(4-7-12-8-5-10)9-3-1-2-6-13-9/h1-3,6,12H,4-5,7-8H2
InChIKeyMVSVTHNWKJDHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoropiperidin-4-yl)pyridine (CAS 853576-43-9) – Product Overview and Core Identity


2-(4-Fluoropiperidin-4-yl)pyridine is a heterocyclic building block featuring a pyridine ring directly attached to the 4-position of a 4-fluoropiperidine moiety. Its molecular formula is C₁₀H₁₃FN₂, with a molecular weight of 180.22 g/mol . The compound is commercially available as a free base (CAS 853576-43-9) and as a dihydrochloride salt (CAS 1803604-45-6) [1]. Key physicochemical descriptors include a predicted LogP of 1.63, a topological polar surface area (TPSA) of 24.9 Ų, and a predicted pKa of 8.81 ± 0.10 for the piperidine nitrogen . This fluorinated scaffold is employed as a versatile intermediate in medicinal chemistry, particularly where modulation of lipophilicity and basicity is required to optimize pharmacokinetic properties [2].

Why Unsubstituted or Alternative 4-Substituted Piperidinyl-Pyridines Cannot Replace 2-(4-Fluoropiperidin-4-yl)pyridine


In medicinal chemistry campaigns, substituting a hydrogen or other halogen at the piperidine 4-position with fluorine is not a neutral exchange. The introduction of a fluorine atom alters the electronic environment, reducing the basicity of the adjacent piperidine nitrogen (predicted pKa ~8.81 vs. ~10-11 for non-fluorinated analogs) . This reduction in pKa can significantly improve membrane permeability and oral absorption [1]. Concurrently, fluorination increases lipophilicity (LogP 1.63 vs. ~0.90 for the non-fluorinated comparator), enhancing passive diffusion across biological barriers . These physicochemical shifts are not replicated by chlorine, bromine, or methyl substituents due to differing electronegativity and steric profiles. Consequently, using a non-fluorinated or differently substituted piperidinyl-pyridine in a structure-activity relationship (SAR) series may lead to divergent ADME properties and confound biological interpretation, making 2-(4-fluoropiperidin-4-yl)pyridine a distinct chemical entity rather than a generic interchangeable building block.

2-(4-Fluoropiperidin-4-yl)pyridine: Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog

2-(4-Fluoropiperidin-4-yl)pyridine exhibits a computed LogP of 1.63, compared to a LogP of 0.85–0.90 for the non-fluorinated analog 2-(piperidin-4-yl)pyridine . This represents a nearly two-fold increase in lipophilicity on a logarithmic scale, which correlates with enhanced passive membrane permeability.

Lipophilicity Membrane permeability Medicinal chemistry

Reduced Basicity (pKa) of Piperidine Nitrogen vs. Non-Fluorinated Analog

The predicted pKa of the piperidine nitrogen in 2-(4-fluoropiperidin-4-yl)pyridine is 8.81 ± 0.10 . This is significantly lower than the pKa of the parent piperidine ring (approx. 11.2) and is expected to be ~1.5–2.0 log units lower than the non-fluorinated 2-(piperidin-4-yl)pyridine analog. Fluorination attenuates basicity via inductive electron withdrawal, reducing the proportion of ionized species at physiological pH.

Basicity pKa Oral absorption hERG liability

Increased Molecular Weight and Exact Mass vs. Non-Fluorinated Analog

The fluorinated compound has a molecular weight of 180.22 g/mol and an exact mass of 180.106 g/mol, compared to 162.23 g/mol (MW) and 162.116 g/mol (exact mass) for the non-fluorinated 2-(piperidin-4-yl)pyridine . The mass difference of +18 Da is easily resolved by LC-MS, enabling straightforward analytical differentiation in reaction monitoring and purity assessment.

Molecular weight Exact mass LC-MS detection

Commercial Purity Specification: ≥97% vs. Class-Average 95%

The target compound is commercially available with a specified purity of ≥97% (Chemscene, Cat. No. CS-0270527) , whereas many analogous piperidinyl-pyridine building blocks are offered at a standard 95% purity . This higher purity grade reduces the burden of additional purification steps in downstream synthesis.

Purity Quality control Procurement specification

Predicted Boiling Point and Density for Synthetic Planning

The compound has a predicted boiling point of 275.2 ± 40.0 °C and a predicted density of 1.12 ± 0.1 g/cm³ . These values are higher than those of the non-fluorinated analog (predicted bp ~240–250 °C), reflecting the increased molecular weight and polarizability introduced by fluorine. Such data inform solvent selection, distillation conditions, and safety assessments during scale-up.

Physical properties Synthetic planning Purification

Class-Leading Topological Polar Surface Area (TPSA) Consistency

Both the fluorinated target compound and its non-fluorinated analog share an identical TPSA of 24.9 Ų [1]. This value falls well below the CNS drug-likeness threshold (TPSA < 60–70 Ų) and is consistent with compounds possessing favorable blood-brain barrier permeability. The fluorine substitution does not alter polar surface area, preserving CNS drug-likeness while tuning lipophilicity and basicity.

TPSA CNS MPO Drug-likeness

2-(4-Fluoropiperidin-4-yl)pyridine: Optimal Research and Industrial Application Scenarios


CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity and Basicity

The combination of elevated LogP (1.63) and reduced pKa (8.81) makes this fluorinated building block particularly suitable for CNS-targeted medicinal chemistry, where optimal membrane permeability and low basicity are critical for brain penetration and reduced hERG liability . It can be incorporated into lead optimization campaigns to improve oral bioavailability without increasing polar surface area.

Synthesis of Fluorinated Piperidine-Containing Kinase Inhibitors or GPCR Ligands

As a heterocyclic building block, 2-(4-fluoropiperidin-4-yl)pyridine serves as a direct precursor for constructing complex molecules that target kinases, GPCRs, or ion channels, where the fluorinated piperidine motif has been shown to enhance metabolic stability and binding affinity [1]. Its ≥97% commercial purity ensures reliable reaction outcomes in multi-step syntheses.

Comparative SAR Studies Differentiating Fluorine from Hydrogen or Other Halogens

This compound enables direct head-to-head comparison with non-fluorinated or alternatively substituted analogs in SAR series. The quantifiable differences in LogP (+0.7-0.8), pKa (-1.7 to -2.4), and molecular weight (+18 Da) provide clear endpoints for assessing the impact of 4-fluorination on potency, selectivity, and ADME properties .

Development of LC-MS Analytical Methods for Fluorinated Scaffolds

The distinct +18 Da mass shift relative to non-fluorinated analogs facilitates the development of selective LC-MS methods for monitoring synthetic reactions, quantifying trace impurities, and confirming compound identity in high-throughput screening libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluoropiperidin-4-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.